molecular formula C24H23FN2O5 B2992850 1-(3-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886159-22-4

1-(3-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2992850
CAS RN: 886159-22-4
M. Wt: 438.455
InChI Key: MIKPPJKQHIGKLS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23FN2O5 and its molecular weight is 438.455. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties of Diketopyrrolopyrrole Derivatives

A study on the synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, which are structurally related to the compound , highlights their potential applications in organic optoelectronic materials and biological systems. These derivatives exhibit gradual red-shifts in maximum absorption and emission bands with increasing electron-donating strength of the substituent, and one specific derivative demonstrated applicability as an acid-base indicator due to its optical properties under alkaline conditions (Guan-qi Zhang et al., 2014).

Electron Transport Layer for Polymer Solar Cells

Another study introduces a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer (ETL) in inverted polymer solar cells. This development underlines the compound's relevance in enhancing power conversion efficiency through improved electron mobility and interfacial energy alignment (Lin Hu et al., 2015).

Photoluminescent Conjugated Polymers

Research on π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units for electronic applications has been conducted, showing the polymers' strong photoluminescence and photochemical stability. These properties suggest the suitability of such compounds for electronic applications, including light-emitting diodes and photovoltaic devices (T. Beyerlein & B. Tieke, 2000).

Organic Solar Cells with High Open-Circuit Voltage

A bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor using diketopyrrolopyrrole as terminal functionalities was designed for organic solar cells, showcasing a high open-circuit voltage and encouraging efficiency. This innovation highlights the potential of diketopyrrolopyrrole derivatives in solar energy conversion (Akhil Gupta et al., 2017).

Red-emissive Fluorophores for OLED Applications

Studies on red-emissive D–π–A-structured fluorophores based on 1,8-naphthalimide derivatives for OLED applications have demonstrated the potential of such compounds in achieving standard-red fluorescence with high chromaticity and efficiency. These findings underscore the utility of diketopyrrolopyrrole derivatives in developing advanced OLED materials (Shuai Luo et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the proton pump (H+, K±ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells.

Mode of Action

The compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, which is a reversible antagonist in the function of potassium . This results in decreased gastric acid secretion.

Result of Action

The result of the compound’s action is a decrease in gastric acid secretion. This can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related diseases .

properties

IUPAC Name

1-(3-fluorophenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-30-17-5-6-18-19(14-17)32-23-20(22(18)28)21(15-3-2-4-16(25)13-15)27(24(23)29)8-7-26-9-11-31-12-10-26/h2-6,13-14,21H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKPPJKQHIGKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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